4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
Description
4-Amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a heterocyclic compound featuring a pyrimido[4,5-b]quinoline core. Key structural elements include:
- 2-(ethylsulfanyl) substituent: Contributes to lipophilicity and influences electronic properties.
- 5-(4-methoxyphenyl) group: Provides steric bulk and modulates aromatic interactions.
- 8,8-dimethyl groups: Increase rigidity and affect conformational stability.
This compound is synthesized via multicomponent reactions, often involving aldehydes, amines, and ketones under catalytic conditions .
Properties
IUPAC Name |
4-amino-2-ethylsulfanyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-5-29-21-25-19(23)18-16(12-6-8-13(28-4)9-7-12)17-14(24-20(18)26-21)10-22(2,3)11-15(17)27/h6-9,16H,5,10-11H2,1-4H3,(H3,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUMPGDYNOXXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and data sources.
Chemical Structure and Properties
The chemical formula of the compound is . It features a pyrimidine core substituted with an amino group, an ethyl sulfanyl group, and a methoxyphenyl moiety. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 312.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Antimicrobial Activity
Studies have indicated that derivatives of the pyrimidine structure exhibit significant antimicrobial properties. For instance, compounds similar to the target compound were tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain modifications in the structure enhanced antibacterial efficacy.
Case Study 1: Antimicrobial Testing
In a study published in Molecules, various derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with similar structural motifs showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL against E. coli and S. aureus .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Research has shown that pyrimidine derivatives can inhibit cell proliferation in various cancer types.
Case Study 2: Anticancer Evaluation
A recent study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting moderate to high cytotoxicity against breast and lung cancer cells .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes relevant to disease pathology. For example, some studies have explored the inhibition of proteases involved in viral replication, such as SARS-CoV-2 protease.
Case Study 3: Protease Inhibition Studies
Research conducted on similar compounds revealed promising results as potential inhibitors of SARS-CoV-2 protease, with IC50 values indicating effective inhibition at low concentrations . This suggests that the target compound may also possess similar inhibitory properties.
The biological activity of this compound may be attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
- Hydrophobic Interactions : The ethylsulfanyl and methoxyphenyl groups may enhance lipophilicity, facilitating membrane penetration.
- Metal Coordination : Some derivatives have shown capability to form complexes with metal ions, enhancing their biological activity .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations
Substituent Effects on Bioactivity: The ethylsulfanyl group in the target compound likely improves membrane permeability compared to methylsulfanyl analogs . Chlorophenyl substituents (e.g., in ) may increase cytotoxicity via halogen bonding but reduce solubility.
Synthetic Methodologies: Microwave-assisted synthesis (used for analogs in ) improves reaction efficiency and yield compared to traditional methods. Carbocationic catalytic systems (e.g., in ) enable regioselective formation of the pyrimidoquinoline core.
Spectroscopic Comparisons :
- NMR : The target compound’s NH proton (δ ~8.60 ppm) aligns with analogs like 4f . Aromatic protons in 4-methoxyphenyl (δ 6.74–7.23 ppm) are consistent across derivatives.
- IR : Carbonyl stretches (1640–1705 cm⁻¹) are common in all analogs .
Thermal Stability :
- The 8,8-dimethyl group in the target compound and analogs (e.g., ) contributes to high melting points (>200°C), suggesting robust crystalline packing.
Research Findings and Implications
- Antiproliferative Potential: Derivatives with 4-methoxyphenyl groups (e.g., 4f) show activity against cancer cells, suggesting the target compound may share this trait .
- Structural Optimization : Replacing ethylsulfanyl with methylsulfanyl or methoxy groups allows tuning of solubility and target affinity.
- Synthetic Scalability : Microwave methods and carbocationic catalysts offer pathways for large-scale production.
Data Tables
Table 1: Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
